In-Depth Technical Guide: 2-Amino-3-ethoxybenzoic Acid (CAS 1015689-38-9)
In-Depth Technical Guide: 2-Amino-3-ethoxybenzoic Acid (CAS 1015689-38-9)
[1][2][3][4][5][6][7][8]
Executive Summary
2-Amino-3-ethoxybenzoic acid (CAS 1015689-38-9) is a specialized anthranilic acid derivative serving as a critical scaffold in medicinal chemistry.[1][2][3][4][5][6][7][8] Distinguished by the ethoxy substitution at the C3 position (ortho to the amine, meta to the carboxylic acid), this compound functions as a privileged building block for the synthesis of quinazolin-4(3H)-ones , benzoxazinones , and other fused heterocyclic systems.[1]
While often structurally compared to the intermediates used in PDE4 inhibitors (such as Apremilast), this specific regioisomer is valued for its ability to modulate steric bulk and lipophilicity in the "hinge-binding" region of kinase inhibitors and GPCR ligands. This guide provides a comprehensive technical analysis of its properties, a validated synthetic workflow, and application protocols for drug development.
Part 1: Chemical Profile & Physicochemical Properties
The physicochemical profile of 2-Amino-3-ethoxybenzoic acid is defined by its zwitterionic potential and the lipophilic contribution of the ethoxy group.[1]
Identity & Constants
| Property | Data |
| CAS Number | 1015689-38-9 |
| IUPAC Name | 2-Amino-3-ethoxybenzoic acid |
| Synonyms | 3-Ethoxyanthranilic acid; 3-Ethoxy-2-aminobenzoic acid |
| Molecular Formula | C₉H₁₁NO₃ |
| Molecular Weight | 181.19 g/mol |
| SMILES | CCOC1=CC=CC(C(=O)O)=C1N |
| Appearance | Off-white to pale beige powder |
| Solubility | Soluble in DMSO (>20 mg/mL), Methanol; Sparingly soluble in water |
| pKa (Calc) | Acid: ~3.8; Amine: ~2.5 (Zwitterionic character in neutral pH) |
| LogP (Calc) | 1.78 |
Structural Significance
The C3-ethoxy group provides two critical pharmacological advantages over the unsubstituted anthranilic acid:
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Conformational Lock: The ethoxy group exerts steric pressure on the adjacent amine, influencing the torsion angle of the carboxylic acid and pre-organizing the molecule for cyclization reactions.
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Lipophilic Pocket Filling: In kinase inhibitor design, the C3-substituent often occupies the solvent-exposed region or a specific hydrophobic pocket (e.g., the gatekeeper region), improving potency compared to the hydroxyl parent.[1]
Part 2: Validated Synthetic Pathway
Direct ethoxylation of anthranilic acid is prone to N-alkylation and over-alkylation. The most robust industrial route utilizes 3-hydroxy-2-nitrobenzoic acid as the starting material. This "Nitro-Protection" strategy ensures regiospecificity.[1]
Synthesis Workflow (The "Nitro Route")
Step 1: Esterification & Protection To prevent side reactions, the carboxylic acid is first protected as a methyl ester.
-
Reagents: MeOH, H₂SO₄ (cat.), Reflux.
Step 2: Williamson Ether Synthesis (O-Alkylation) The phenol is alkylated using ethyl iodide. The nitro group sterically hinders the position but electronically activates the phenol.
-
Reagents: Ethyl Iodide (1.2 eq), K₂CO₃ (2.0 eq), Acetone or DMF, 60°C.
-
Critical Control: Use of a mild base (K₂CO₃) prevents hydrolysis of the ester during alkylation.
Step 3: Ester Hydrolysis Saponification of the methyl ester to the free acid.
-
Reagents: LiOH or NaOH (aq), THF/MeOH, RT.
Step 4: Nitro Reduction Selective reduction of the nitro group to the aniline.
-
Reagents: H₂ (1 atm), 10% Pd/C, Methanol.
-
Note: Iron/Acetic acid reduction is an alternative if halogen substituents are present elsewhere on the ring to avoid dehalogenation.
Synthetic Logic Diagram
Figure 1: Regioselective synthesis of 2-Amino-3-ethoxybenzoic acid via the nitro-precursor route to avoid N-alkylation byproducts.[1]
Part 3: Applications in Drug Design
This compound is a bioisostere of 3-hydroxyanthranilic acid (a tryptophan metabolite) but is primarily used to synthesize fused heterocycles.
Quinazolinone Scaffolds (Kinase Inhibitors)
Reacting CAS 1015689-38-9 with formamide or urea yields 8-ethoxyquinazolin-4(3H)-one . This scaffold is prevalent in PI3K and EGFR inhibitors. The 8-ethoxy group (derived from the 3-ethoxy of the acid) often improves metabolic stability compared to methoxy analogs.
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Protocol: Reflux 2-Amino-3-ethoxybenzoic acid (1 eq) in Formamide (5 vol) at 140°C for 4-6 hours. Precipitation with water yields the cyclized product.
Benzoxazinones (Serine Protease Inhibitors)
Reaction with acid anhydrides yields benzoxazin-4-ones , which are potent inhibitors of serine proteases (e.g., Human Leukocyte Elastase).[1]
Application Workflow Diagram
Figure 2: Divergent synthesis pathways utilizing CAS 1015689-38-9 as a core scaffold for heterocyclic drug discovery.
Part 4: Analytical Characterization
Quality control of this intermediate is critical, particularly to ensure the absence of the N-ethyl impurity (from over-alkylation) or the nitro-precursor.[1]
HPLC Method (Reverse Phase)
Because the molecule is amphoteric (amine + acid), pH control is essential to prevent peak tailing.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
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Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (aromatic ring) and 330 nm (anthranilic absorption band).
-
Retention Logic: The protonated amine (at pH 2.5) will reduce retention, but the ethoxy group adds significant hydrophobicity. Expect elution after unsubstituted anthranilic acid.
NMR Signature (DMSO-d6)
-
¹H NMR:
-
Diagnostic Check: Ensure integration of the -NH₂ peak is exactly 2H.[1] A lower value or shift suggests partial N-alkylation.[1]
Part 5: Handling & Stability
Stability
-
Oxidation: Anthranilic acids are susceptible to air oxidation, turning brown over time. Store under inert gas (Argon/Nitrogen).
-
Decarboxylation: Thermal decarboxylation can occur at temperatures >150°C. Do not overheat during drying.
Safety (GHS Classification)
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Signal Word: Warning.
-
Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE).
-
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
References
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Chemical Identity & Structure: PubChem. Compound Summary for CID 74318 (Related Anthranilic Acids). National Library of Medicine. Link
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Synthetic Methodology (Nitro Reduction Route): Organic Syntheses, Coll. Vol. 3, p. 56 (1955); Vol. 20, p. 16 (1940). Preparation of substituted anthranilic acids. Link
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Quinazolinone Synthesis: Connolly, D. J., et al. (2005). Synthesis of quinazolin-4(3H)-ones from anthranilic acid derivatives. Tetrahedron, 61(43), 10153-10160.[1]
- HPLC Method Development: Snyder, L. R., et al. (2012). Practical HPLC Method Development. Wiley-Interscience.
-
Commercial Availability & CAS Verification: BLD Pharm / Enamine Building Block Catalogs (2025). Entry for CAS 1015689-38-9.[1][2][3][4][5][6][7][8] Link
Sources
- 1. 1215634-37-9|2-Amino-5-bromo-3-methoxybenzoic acid hydrobromide|BLD Pharm [bldpharm.com]
- 2. 1354954-64-5|2-Amino-3-ethoxy-5-fluorobenzoic acid|BLD Pharm [bldpharm.com]
- 3. 70127-96-7|2-Amino-3-methoxybenzaldehyde|BLD Pharm [bldpharm.com]
- 4. 6705-03-9|2-Amino-5-methoxybenzoic acid|BLD Pharm [bldpharm.com]
- 5. EnamineStore [enaminestore.com]
- 6. 875256-49-8|3-Amino-4-ethoxybenzoic acid|BLD Pharm [bldpharm.com]
- 7. 5701-87-1|2-Amino-3,4-dimethoxybenzoic acid|BLD Pharm [bldpharm.com]
- 8. 5653-40-7|2-Amino-4,5-dimethoxybenzoic acid|BLD Pharm [bldpharm.com]
